(1H-Indol-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-Indol-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H10N2·HCl. It is a derivative of indole, a heterocyclic aromatic organic compound.
Scientific Research Applications
(1H-Indol-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
- Chemistry : It is used as a building block in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
- Biology : The compound is used in studies related to neurotransmitters and their receptors, as it can mimic the structure of certain biologically active molecules.
- Medicine : Research on this compound includes its potential use in developing new drugs for treating neurological disorders and cancer.
- Industry : It is used in the production of dyes, pigments, and other specialty chemicals .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown significant sPLA2 inhibition activity .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that multiple pathways may be affected .
Result of Action
Indole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Indole derivatives, which include (1H-Indol-2-yl)methanamine hydrochloride, have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been shown to interact excellently with receptors in molecular docking studies , suggesting that this compound may also interact with cellular receptors and influence cell function.
Molecular Mechanism
Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that this compound exerts its effects through multiple mechanisms, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Indol-2-yl)methanamine hydrochloride typically involves the reaction of indole with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
- Indole + Formaldehyde + Ammonium Chloride → this compound
The reaction is usually conducted in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: (1H-Indol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding indole derivatives.
- Reduction : Reduction reactions can convert the compound into different amine derivatives.
- Substitution : The amine group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted indole derivatives .
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
- Substitution : Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid, while reduction can produce indole-2-methylamine .
Comparison with Similar Compounds
Similar Compounds:
- (1H-Indol-3-yl)methanamine hydrochloride
- (5-Chloro-1H-indol-2-yl)methanamine hydrochloride
- N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride
Uniqueness: (1H-Indol-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research applications .
Properties
IUPAC Name |
1H-indol-2-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;/h1-5,11H,6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOENXMOJCVOPPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159692-99-5 |
Source
|
Record name | (1H-indol-2-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.